molecular formula C4H14N2O4S B14439424 Sulfuric acid--butane-1,4-diamine (1/1) CAS No. 74267-56-4

Sulfuric acid--butane-1,4-diamine (1/1)

Cat. No.: B14439424
CAS No.: 74267-56-4
M. Wt: 186.23 g/mol
InChI Key: XHPDAUOKLBQGSM-UHFFFAOYSA-N
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Description

Contextual Significance of Butane-1,4-diammonium Sulfate (B86663) in Contemporary Chemistry

Sulfuric acid--butane-1,4-diamine (1/1), also known as butane-1,4-diammonium sulfate, holds particular significance in the realm of crystal engineering and materials science. The butane-1,4-diammonium cation, derived from the biologically relevant molecule putrescine, provides a flexible organic component that can influence the packing and dimensionality of the resulting crystal lattice. This ability to form layered or three-dimensional structures makes it a compound of interest for the design of new functional materials, including perovskites for solar energy applications and novel ferroelectrics. researchgate.netnih.govgreatcellsolarmaterials.comscientificlabs.ie The study of its structural characteristics provides valuable insights into the non-covalent interactions that govern the self-assembly of organic-inorganic hybrid materials. patsnap.commdpi.comnih.govmdpi.com

Historical Perspectives on Organic Ammonium (B1175870) Sulfates in Scholarly Literature

The study of organic compounds took a significant leap forward in 1828 when Friedrich Wöhler synthesized urea (B33335) from inorganic starting materials, challenging the prevailing theory of vitalism. lumenlearning.com This pivotal moment opened the door to the synthesis and investigation of a vast array of organic molecules, including organic ammonium salts. While the history of simple ammonium salts like ammonium sulfate as fertilizers and industrial chemicals is well-documented, the focused study of organic ammonium sulfates is a more recent development. alfa-chemistry.com Early research into quaternary ammonium compounds, which are structurally related to diammonium salts, began to gain traction in the early 20th century, primarily for their biological activity. wikipedia.orgnih.gov The systematic investigation of organic diammonium sulfates as components of hybrid materials is a field that has largely emerged in the last few decades, driven by the growing interest in crystal engineering and the pursuit of new materials with specific functional properties. researchgate.net

Scope and Research Imperatives for Sulfuric acid--butane-1,4-diamine (1/1) Studies

The primary research imperatives for Sulfuric acid--butane-1,4-diamine (1/1) focus on several key areas. A fundamental aspect is the thorough characterization of its solid-state properties, including its crystal structure, thermal behavior, and spectroscopic signatures. Understanding these fundamental characteristics is essential for predicting and controlling the material's behavior in various applications.

Furthermore, there is a significant interest in exploring the potential of this compound as a building block in the construction of more complex materials. Its ability to form well-defined crystalline structures makes it a candidate for use in the templated synthesis of porous materials and as a component in the formation of layered perovskites, which have shown promise in photovoltaic devices. nih.govgreatcellsolarmaterials.comscientificlabs.ie The investigation of how the organic cation influences the properties of these hybrid materials is a key area of ongoing research.

Future research will likely focus on the synthesis of related diammonium sulfate salts with varying organic linkers to tune the material's properties for specific applications. Moreover, computational studies can provide deeper insights into the intermolecular forces at play and guide the rational design of new materials based on the butane-1,4-diammonium sulfate framework. The exploration of its potential in fields such as nonlinear optics, ferroelectricity, and catalysis remains a promising avenue for future investigations. patsnap.commdpi.comnih.gov

Properties

CAS No.

74267-56-4

Molecular Formula

C4H14N2O4S

Molecular Weight

186.23 g/mol

IUPAC Name

butane-1,4-diamine;sulfuric acid

InChI

InChI=1S/C4H12N2.H2O4S/c5-3-1-2-4-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4)

InChI Key

XHPDAUOKLBQGSM-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CN.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Butane 1,4 Diammonium Sulfate

Direct Acid-Base Reaction Approaches

The most straightforward and widely utilized method for the preparation of butane-1,4-diammonium sulfate (B86663) is the direct acid-base reaction between butane-1,4-diamine and sulfuric acid. This reaction is an exothermic neutralization process where the basic amino groups of the diamine accept protons from the strong acid, sulfuric acid, to form the corresponding ammonium (B1175870) salt.

The reaction can be represented by the following equation:

NH₂(CH₂)₄NH₂ + H₂SO₄ → [NH₃(CH₂)₄NH₃]²⁺SO₄²⁻

A typical laboratory-scale synthesis involves dissolving butane-1,4-diamine in a suitable solvent, followed by the careful, often dropwise, addition of a stoichiometric amount of sulfuric acid. The choice of solvent is crucial and is often a polar solvent in which the diamine is soluble and the resulting salt is either soluble for subsequent crystallization or insoluble, leading to direct precipitation. Water is a common solvent for this reaction, as both the diamine and sulfuric acid are readily soluble, and the resulting salt can be isolated by controlled evaporation or by the addition of a less polar co-solvent to induce precipitation. nih.gov

The reaction is typically carried out at or below room temperature to control the exothermicity of the neutralization. Cooling the diamine solution in an ice bath during the addition of the acid is a common practice. The completion of the reaction is usually indicated by a change in pH to neutral or slightly acidic. The resulting salt can then be isolated by crystallization, which can be achieved by slow evaporation of the solvent or by cooling the saturated solution.

Table 1: Typical Reaction Parameters for Direct Acid-Base Synthesis

ParameterTypical ConditionsNotes
Reactants Butane-1,4-diamine, Sulfuric AcidStoichiometric (1:1 molar ratio)
Solvent Water, Ethanol, Methanol, or mixturesChoice depends on solubility of reactants and product
Temperature 0°C to room temperatureTo control the exothermic reaction
Addition Rate Slow, dropwise addition of acidTo prevent excessive heat generation
Isolation Crystallization (slow evaporation, cooling)Purification of the final product

Alternative Synthetic Pathways for Diamine Sulfate Formation

While direct acid-base reaction is the most common, alternative pathways to diamine sulfates can be considered, particularly when specific crystalline forms or purities are desired, or when the starting materials are not the free diamine and acid.

One such alternative involves the use of a sulfating agent other than sulfuric acid. For instance, sulfur trioxide complexes, such as the sulfur trioxide-pyridine complex, are known sulfating agents for organic compounds. nih.gov However, these are more commonly used for the sulfation of alcohols and are less direct for the formation of a simple diamine salt.

Another approach could involve a double displacement reaction. For example, if a different salt of butane-1,4-diamine, such as the hydrochloride or hydrobromide salt, is available, it could be reacted with a soluble sulfate salt, like sodium sulfate or silver sulfate. The formation of an insoluble byproduct (e.g., sodium chloride or silver bromide) would drive the reaction towards the formation of butane-1,4-diammonium sulfate in solution. The desired product could then be isolated by filtration of the byproduct followed by crystallization.

A patent related to the purification of 1,4-diaminobutane (B46682) from a fermentation broth mentions the presence of a 1,4-diaminobutane salt, (CH₂)₄(NH₃⁺)₂—SO₄²⁻, formed from the diamine and sulfuric acid used as a neutralizing agent in the fermentation medium. This illustrates an in-situ formation of the salt.

Optimization Strategies in Synthesis Yield and Purity

Optimizing the yield and purity of butane-1,4-diammonium sulfate in a laboratory setting involves careful control of several experimental parameters.

Control of Stoichiometry: Precise control of the molar ratio of butane-1,4-diamine to sulfuric acid is critical. An excess of either reactant can lead to impurities in the final product. The use of accurately prepared standard solutions and careful addition can ensure the desired 1:1 stoichiometry.

Solvent Selection and Crystallization Conditions: The choice of solvent significantly impacts the crystallization process and, consequently, the purity of the product. A solvent system where the salt has moderate solubility at a higher temperature and low solubility at a lower temperature is ideal for recrystallization. Slow cooling of a saturated solution generally yields larger and purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities. Seeding the solution with a small crystal of the pure product can also promote controlled crystallization.

Purification Techniques: Recrystallization is the primary method for purifying the crude butane-1,4-diammonium sulfate. The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly. The purified crystals that form are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. The efficiency of purification can be monitored by techniques such as melting point determination and spectroscopic analysis.

Table 2: Factors Affecting Yield and Purity

FactorEffect on YieldEffect on PurityOptimization Strategy
Stoichiometry HighHighPrecise measurement and addition of reactants
Reaction Temperature ModerateHighControlled cooling to manage exothermicity
Solvent Choice VariesHighSelect a solvent that allows for good crystal formation
Cooling Rate HighLowSlow cooling to promote large, pure crystals
Washing of Crystals Can decreaseHighUse of minimal cold solvent to remove impurities

Scalability Considerations for Research Applications

For research applications that require gram-scale quantities of butane-1,4-diammonium sulfate, the direct acid-base reaction followed by batch crystallization is a highly scalable and efficient method.

Batch Process Design: A well-designed batch crystallization process is crucial for successful scaling. This involves maintaining adequate control over the temperature of the crystallizer. For larger batches, the heat generated from the neutralization reaction becomes more significant and requires more efficient cooling systems to maintain a controlled temperature. mt.com

Mixing and Agitation: In larger vessels, efficient mixing is essential to ensure a homogeneous reaction mixture and to facilitate heat transfer. Proper agitation helps in preventing localized "hot spots" during the acid addition and promotes uniform crystal growth during crystallization.

The direct synthesis of diamine/dicarboxylic acid salts in solid particulate form has been explored for industrial applications, which could be analogous to the production of diamine sulfate salts. Such processes aim to eliminate the need for organic solvents and cryogenic media, making them more environmentally friendly and cost-effective.

Advanced Structural Elucidation and Characterization of Butane 1,4 Diammonium Sulfate

Single-Crystal X-ray Diffraction Analysis of Butane-1,4-diammonium Sulfate (B86663)

Single-crystal X-ray diffraction analysis has been instrumental in elucidating the detailed solid-state structure of butane-1,4-diammonium sulfate (C₄H₁₄N₂²⁺ · SO₄²⁻). researchgate.netresearchgate.net This technique has revealed a unique and intricate packing arrangement governed by strong intermolecular forces. researchgate.netresearchgate.net

The crystal structure of butane-1,4-diammonium sulfate has been determined to be orthorhombic. researchgate.net The asymmetric unit of the crystal contains one-half of the butane-1,4-diammonium cation and one-half of the sulfate anion, indicating crystallographic symmetry. researchgate.netresearchgate.net The specific crystallographic parameters are detailed in the table below.

Crystal Data
Crystal system Orthorhombic
Space group Pnma
a (Å) 10.0496 (5)
b (Å) 9.4186 (4)
c (Å) 8.8987 (4)
Volume (ų) 842.29 (7)
Z 4
Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

The butane-1,4-diammonium cation is observed to be disordered and straddles a mirror plane within the crystal structure. researchgate.netresearchgate.net A key conformational feature is the gauche twist in the bond between the C2b and C2a' atoms of the butane (B89635) chain. researchgate.netresearchgate.net This specific conformation is a direct result of the strong, charge-assisted hydrogen bonding between the doubly charged sulfate anion and the two ammonium (B1175870) groups at either end of the cation. researchgate.netresearchgate.net In terms of crystal packing, the butane-1,4-diammonium cations form staggered pairs, creating infinite columns that are surrounded by the sulfate anions. researchgate.netresearchgate.net

Spectroscopic Investigations for Structural Confirmation

While single-crystal X-ray diffraction provides the definitive atomic arrangement, spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the presence of functional groups and understanding the chemical environment of the atoms in a bulk sample.

Although detailed spectroscopic studies specifically for butane-1,4-diammonium sulfate are not extensively reported in the reviewed literature, the expected characteristic signals can be inferred from its structure.

FTIR and Raman Spectroscopy: The spectra would be expected to show characteristic vibrational modes for the N-H bonds in the ammonium groups, C-H bonds of the alkyl chain, and the S-O bonds of the sulfate anion. The N-H stretching vibrations, typically appearing in the region of 3300-3000 cm⁻¹, would be broadened due to the extensive hydrogen bonding. The prominent and strong absorption bands characteristic of the sulfate ion would also be a key feature.

NMR Spectroscopy: ¹H NMR spectroscopy would show signals corresponding to the protons of the methylene (B1212753) (-CH₂-) and ammonium (-NH₃⁺) groups. The chemical shifts and splitting patterns would confirm the connectivity of the butane-1,4-diammonium cation. ¹³C NMR would similarly show distinct signals for the carbon atoms in the butyl chain, providing further structural confirmation.

Thermal Analysis and Decomposition Pathways in Solid State

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and decomposition behavior of solid materials.

For butane-1,4-diammonium sulfate, thermal analysis by DSC has been performed, and the results indicated no evidence of a phase change upon heating. researchgate.netresearchgate.net This suggests that the crystal structure is stable over the temperature range studied. researchgate.netresearchgate.net

Information on the specific decomposition pathways of butane-1,4-diammonium sulfate is limited. However, based on its constituent components, heating to high temperatures would be expected to lead to decomposition. The likely gaseous products would include ammonia (B1221849) (from the ammonium groups), sulfur oxides (SO₂ and SO₃ from the sulfate group), water, and various carbon-containing species from the breakdown of the butane chain.

Theoretical and Computational Chemistry Investigations of Sulfuric Acid Butane 1,4 Diamine 1/1

Quantum Chemical Calculations on Molecular Interactions

Quantum chemical methods are essential for elucidating the nature of the molecular interactions, geometries, and energetics of the sulfuric acid--butane-1,4-diamine (1/1) complex. These calculations provide a foundational understanding of the stability and structure of the cluster.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure of clusters formed between atmospheric diamines and sulfuric acid. Studies have employed several density functionals, including PW91, M06-2X, and ωB97X-D, paired with the 6-31++G(d,p) basis set, to model the complex of sulfuric acid and butane-1,4-diamine. researcher.lifehelsinki.fi These DFT calculations are crucial for determining the optimized geometries of the clusters, revealing how the two molecules orient themselves to maximize electrostatic interactions. The results consistently show the formation of a stable complex characterized by strong hydrogen bonds. researcher.lifehelsinki.fi

To obtain highly accurate binding energies that can serve as benchmarks, high-level ab initio methods are employed. For the sulfuric acid--butane-1,4-diamine system, the explicitly correlated CCSD(T)-F12a/VDZ-F12 method has been used to calculate precise binding energies for the 1:1 dimer. researcher.lifehelsinki.fi This level of theory provides a more accurate description of electron correlation effects compared to standard DFT methods. For studying the energetics of larger clusters, the domain local pair natural orbital coupled cluster (DLPNO-CCSD(T)) method is utilized, offering a balance between accuracy and computational cost. researcher.lifenih.gov These high-level calculations provide definitive values for the strength of the interaction between the acid and the diamine.

A key feature of the interaction between a strong acid like sulfuric acid and a base like butane-1,4-diamine is the potential for proton transfer. Computational studies of the sulfuric acid-diamine complexes consistently observe a single proton transfer from the sulfuric acid molecule to one of the amino groups on the diamine. helsinki.fi This transfer results in the formation of a tightly bound ion pair: the bisulfate anion (HSO₄⁻) and a protonated butane-1,4-diammonium cation. This proton transfer is a critical factor in the exceptional stability of the resulting complex, as it significantly enhances the electrostatic attraction between the two moieties. The protonated amino group can then form further hydrogen bonds with the second, unprotonated amino group, leading to a more stable, cyclic-like structure. helsinki.fi

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are excellent for determining the properties of small, static clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the methods of choice for exploring the dynamic behavior of molecular systems and larger ensembles. However, specific MD and MC simulation studies focusing explicitly on the sulfuric acid--butane-1,4-diamine (1/1) system are not extensively documented in the reviewed literature. Such studies on related systems, like sulfuric acid and water, investigate dynamic processes such as cluster formation, evaporation, and structural rearrangements over time. borenv.net

Analysis of Formation Free Energies and Thermodynamic Stabilities

The thermodynamic stability of the sulfuric acid--butane-1,4-diamine complex is quantified by its Gibbs free energy of formation (ΔG). Computational studies have evaluated these reaction free energies and compared them to those of other atmospherically relevant amines. researcher.lifehelsinki.fi The complex formation with butane-1,4-diamine is found to be highly favorable. researcher.lifehelsinki.fi

A significant finding is the effect of the diamine's carbon chain length on the stability of the complex. Elongating the carbon backbone from ethylenediamine (B42938) (two carbons) to propane-1,3-diamine (three carbons) and subsequently to butane-1,4-diamine (four carbons) progressively stabilizes the resulting complex with sulfuric acid by up to 4.3 kcal/mol. researcher.lifehelsinki.fi This increased stability is attributed to the greater flexibility of the longer carbon chain, which allows for a more optimal geometric arrangement of the interacting functional groups, minimizing steric hindrance and maximizing hydrogen bond strength.

Comparison of Formation Free Energies (ΔG) for Sulfuric Acid with Various Amines (kcal/mol)
AmineΔG (kcal/mol)Reference
Ammonia (B1221849)-9.1 helsinki.fi
Dimethylamine (B145610)-12.7 helsinki.fi
Ethylenediamine-12.8 helsinki.fi
Propane-1,3-diamine-14.4 helsinki.fi
Butane-1,4-diamine-14.8 helsinki.fi
Dimethyl-substituted butane-1,4-diamine-19.1 researcher.lifehelsinki.fi

Computational Modeling of Cluster Growth and Energetics

Beyond the initial 1:1 complex, computational models are used to investigate the subsequent growth of clusters by the addition of more sulfuric acid molecules. These studies are critical for understanding how small molecular pairs evolve into larger atmospheric aerosols. Diamines are particularly effective at promoting this growth.

Research has shown that a single butane-1,4-diamine molecule can efficiently stabilize clusters containing up to four sulfuric acid molecules. researcher.lifenih.gov This is a significant enhancement compared to monoamines like dimethylamine, which can typically stabilize only two or three sulfuric acid molecules. researcher.lifehelsinki.fi The ability of the diamine to anchor multiple acid molecules is due to its two distinct basic sites (the amino groups). This allows for the formation of a robust and intricate network of hydrogen bonds, leading to exceptionally stable larger clusters. The energetics of this stepwise growth have been calculated using methods like DLPNO-CCSD(T), providing a thermodynamic map of the initial stages of particle formation. researcher.life

Stepwise Gibbs Free Energies (ΔG) for the Addition of Sulfuric Acid (SA) to a Butane-1,4-diamine (BuDA) Molecule (kcal/mol)
ReactionΔG (kcal/mol)Reference
BuDA + SA → (BuDA)(SA)₁-14.8 helsinki.fi
(BuDA)(SA)₁ + SA → (BuDA)(SA)₂-14.5 helsinki.fi
(BuDA)(SA)₂ + SA → (BuDA)(SA)₃-10.2 helsinki.fi
(BuDA)(SA)₃ + SA → (BuDA)(SA)₄-9.1 helsinki.fi

Solid State Phenomena and Crystal Engineering of Butane 1,4 Diammonium Sulfate

Supramolecular Architecture and Design Principles

The solid-state structure of butane-1,4-diammonium sulfate (B86663) is a well-defined supramolecular architecture governed by the principles of molecular recognition and self-assembly. The crystal structure, determined by single-crystal X-ray diffraction, is characterized by a highly ordered three-dimensional network. The fundamental building blocks are the butane-1,4-diammonium ([H₃N(CH₂)₄NH₃]²⁺) cations and the sulfate (SO₄²⁻) anions.

The packing arrangement is notably distinct, featuring staggered pairs of the organic cations which form infinite columns. These columns of cations are then surrounded by the sulfate anions, creating a robust framework held together primarily by strong electrostatic interactions and an extensive network of hydrogen bonds. researchgate.net The asymmetric unit of the crystal contains one-half of the butane-1,4-diammonium cation and one-half of the sulfate anion, indicating a high degree of symmetry within the lattice. researchgate.net The conformation of the cation is twisted into a gauche form as a direct consequence of the charge-assisted hydrogen bonding between the dication and the dianion. researchgate.net

The design of such organic-inorganic hybrid crystals is rooted in the predictable nature of the interactions between the ammonium (B1175870) functional groups of the diamine and the oxygen atoms of the sulfate anion. The charge, size, and shape complementarity between the organic and inorganic components are key design principles that lead to this stable, ordered supramolecular assembly.

Crystal Data and Structure Refinement for Butane-1,4-diammonium Sulfate. researchgate.net
ParameterValue
Empirical FormulaC₄H₁₄N₂²⁺ · SO₄²⁻
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)10.0496 (5)
b (Å)9.4186 (4)
c (Å)8.8987 (4)
Volume (ų)842.29 (7)
Z4

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding is the paramount directional force responsible for the specific and stable supramolecular assembly observed in butane-1,4-diammonium sulfate. The ammonium groups (-NH₃⁺) of the cation act as excellent hydrogen bond donors, while the oxygen atoms of the sulfate anion (SO₄²⁻) serve as effective hydrogen bond acceptors. This donor-acceptor pairing results in an intricate and extensive three-dimensional network of hydrogen bonds throughout the crystal. researchgate.net

The interactions are predominantly of the N-H···O type. These charge-assisted hydrogen bonds are significantly stronger than those between neutral molecules, providing the primary stabilization energy for the crystal lattice. The geometry of these bonds, including the donor-acceptor distances and the angles, is optimized to create a low-energy, densely packed structure. The collective action of these numerous hydrogen bonds dictates the relative orientation of the ions, leading to the observed columnar arrangement and the gauche conformation of the cation. researchgate.net This extensive hydrogen-bonding scheme is a hallmark of supramolecular architectures involving organic ammonium cations and inorganic oxyanions. researchgate.netnih.gov

Engineering of Anion-Binding Cavities and Networks

The principles of crystal engineering allow for the rational design of solid-state materials with specific properties, including the ability to selectively bind anions. While specific studies on engineering anion-binding cavities within butane-1,4-diammonium sulfate are not documented, the structure itself serves as a model for understanding the fundamentals of sulfate recognition in a solid-state matrix.

The arrangement of the butane-1,4-diammonium cations around the sulfate anions effectively creates a network of binding sites. The engineering of such networks relies on several key factors:

Receptor Design: The organic cation is the "receptor" for the anion. Its length, flexibility, and the number and placement of hydrogen bond donor groups are critical design parameters. The butane-1,4-diammonium cation, with its two terminal ammonium groups, is well-suited to bridge and interact with anions.

Anion Template Effect: The size, shape, and charge distribution of the target anion (in this case, the tetrahedral sulfate) can direct the self-assembly of the receptor molecules around it. The sulfate anion can accept up to 12 hydrogen bonds, promoting the formation of highly connected networks.

By modifying the organic component (e.g., changing the length of the alkyl chain or introducing other functional groups), it is possible to tune the size and shape of the resulting cavities, potentially leading to selectivity for different anions.

Polymorphism and Phase Transitions in Diamine Sulfate Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science. However, studies on butane-1,4-diammonium sulfate have indicated a notable lack of polymorphism under standard conditions. Thermal analysis using Differential Scanning Calorimetry (DSC) yielded no evidence of a phase change for the compound, suggesting the existence of a single, highly stable crystalline form from low temperatures up to its decomposition point. researchgate.net

This high stability can be attributed to the strong and highly directional hydrogen bonding network, which creates a deep potential energy well for the observed crystal structure, making transitions to alternative packing arrangements (polymorphs) energetically unfavorable.

Pressure-Induced Phase Transitions

The application of high pressure is a common method to induce phase transitions in crystalline solids. However, there are no specific experimental or theoretical studies in the available scientific literature that report on pressure-induced phase transitions for butane-1,4-diammonium sulfate. General studies on other organic-inorganic hybrid materials show that pressure can lead to changes in bond lengths, angles, and unit cell parameters, eventually inducing a transition to a more compact crystal packing. For such transitions to occur, the energy gained from volume reduction must overcome the energetic barrier of reorganizing the intricate hydrogen bond network. The absence of such reports for butane-1,4-diammonium sulfate may further attest to the stability of its atmospheric pressure phase.

Influence of External Stimuli on Crystalline Forms

There is currently no scientific literature detailing the influence of other external stimuli, such as electric fields, magnetic fields, or exposure to specific chemical vapors, on the crystalline form of butane-1,4-diammonium sulfate. The stability of the crystal structure, reinforced by strong ionic and hydrogen bonding interactions, suggests a high resistance to perturbation from such external forces. Research in this area would be necessary to determine if and how the crystalline structure could be manipulated by these means.

Mechanistic Studies of Formation and Interactions in Complex Systems

The Role of Butane-1,4-diamine in Sulfuric Acid Nucleation and Atmospheric New Particle Formation

Butane-1,4-diamine plays a significant role in the formation of new atmospheric particles by stabilizing sulfuric acid clusters. This stabilization is a critical step in the process of nucleation, where gas-phase molecules aggregate to form new condensed-phase particles. The presence of butane-1,4-diamine can dramatically enhance the rate of new particle formation compared to systems containing only sulfuric acid and water.

Comparison with Monoamines and Other Diamines in Cluster Stabilization

Computational and experimental studies have demonstrated that diamines, including butane-1,4-diamine, are substantially more effective at stabilizing sulfuric acid clusters than monoamines, such as dimethylamine (B145610), and even ammonia (B1221849). The ability of diamines to form strong hydrogen bonds with sulfuric acid is a key factor in this enhanced stabilization.

Research has shown that elongating the carbon backbone of diamines can further enhance the stability of the complex formed with sulfuric acid. For instance, the complex formation with propane-1,3-diamine or butane-1,4-diamine is more stable than with ethylenediamine (B42938). helsinki.fi This increased stability is attributed to the ability of the longer carbon chain to adopt conformations that optimize the interaction with the sulfuric acid molecule.

A single diamine molecule is capable of stabilizing sulfuric acid clusters containing up to four acid molecules, whereas monoamines like dimethylamine can typically only stabilize clusters with at most two to three sulfuric acid molecules. helsinki.fi This superior stabilizing capacity of diamines highlights their potential importance in the initial steps of atmospheric particle formation, even at very low concentrations.

Table 1: Comparison of Gibbs Free Energies of Formation (ΔG) for the Clustering of Various Bases with Sulfuric Acid (SA)
BaseΔG (kcal/mol)
Ammonia-9.5
Methylamine-12.8
Dimethylamine-15.5
Trimethylamine-14.8
Ethylenediamine-15.3
Propane-1,3-diamine-16.8
Butane-1,4-diamine-17.1

Synergistic Effects in Multi-Component Cluster Systems

In the complex multi-component environment of the atmosphere, synergistic effects between different bases can significantly influence new particle formation rates. While strong bases like diamines are crucial for the initial steps of nucleation, more abundant but weaker bases like ammonia can play a vital role in the subsequent growth of these clusters.

This synergy means that the presence of a mixture of bases can enhance nucleation rates by several orders of magnitude compared to systems with only a single type of base. nsf.govcopernicus.org The strong base, such as butane-1,4-diamine, is critical for the initial formation of stable clusters, while the weaker, more abundant base can then contribute to the continued growth of these nascent particles. copernicus.org

Protonation States and Acid-Base Chemistry in Solution and Gas Phase

The interaction between sulfuric acid and butane-1,4-diamine is fundamentally an acid-base reaction involving the transfer of one or more protons from the acid to the diamine. The extent of this proton transfer and the resulting protonation state of the diamine depend on the surrounding environment, specifically whether the interaction occurs in the gas phase or in a solution.

In the gas phase, the proton transfer from sulfuric acid to a base is not always a spontaneous process and depends on the relative proton affinities of the species involved. nih.gov However, in the context of cluster formation, the stabilization afforded by the formation of multiple hydrogen bonds can drive the proton transfer. Within a sulfuric acid-diamine cluster, it is expected that at least one of the amine groups of butane-1,4-diamine will be protonated by sulfuric acid, forming a bisulfate anion and a protonated amine cation. copernicus.org In clusters with a 1:1 ratio of acid to base, a single proton transfer is the most likely scenario. acs.org

In an aqueous solution, the high dielectric constant of water facilitates charge separation, making proton transfer much more favorable. msu.edu Sulfuric acid is a strong acid that readily donates its first proton in water. researchgate.netnih.gov Butane-1,4-diamine, being a base, will be protonated in an acidic aqueous solution. The specific protonation state (singly or doubly protonated) will depend on the pH of the solution and the pKa values of the two amine groups. The presence of the solvent significantly stabilizes the resulting ions through solvation. msu.edu

Solvation Effects on Molecular Interactions and Proton Transfer

Solvation plays a critical role in mediating the interactions between sulfuric acid and butane-1,4-diamine and influencing the proton transfer process. The presence of solvent molecules, particularly water, can alter the structure and stability of the acid-base complex.

In the gas phase, the interaction is primarily a direct one between the two molecules. However, the presence of even a few water molecules can significantly impact the cluster's stability and the likelihood of proton transfer. Water molecules can participate in the hydrogen-bonding network, bridging the acid and the base and facilitating the transfer of a proton. nih.govresearchgate.net Quantum mechanical simulations have shown that a specific number of water molecules are required to effectively induce the dissociation of sulfuric acid in a cluster. nih.gov

Advanced Applications in Materials Science and Environmental Chemistry Academic Research

Templating Agent in the Synthesis of Inorganic Materials

The butane-1,4-diammonium cation serves as a versatile templating agent, directing the structure of inorganic materials at the molecular level. Its size, charge, and conformational flexibility allow it to guide the assembly of inorganic units into specific architectures, ranging from simple ionic crystals to complex hybrid frameworks.

The butane-1,4-diammonium dication is an effective organic spacer in the construction of hybrid organic-inorganic materials. In these materials, the organic cation is structurally integrated with an inorganic component, leading to materials with combined properties of both constituents. Research has demonstrated the use of the butane-1,4-diammonium cation in forming layered hybrid perovskites. nih.govrsc.org In these structures, the organic diammonium cations separate inorganic layers, for instance, of lead iodide, creating two-dimensional (2D) or one-dimensional (1D) networks. rsc.org This templating role is crucial in defining the dimensionality and, consequently, the electronic and optical properties of the final material. rsc.org The principle of using this dication as a spacer can be extended to frameworks containing sulfate (B86663) or other inorganic anions, where it organizes the inorganic components into predictable, ordered arrangements.

The strong and specific interactions between the butane-1,4-diammonium cation and the sulfate anion can be used to influence the crystallization of metal sulfates. The crystal structure of butane-1,4-diammonium sulfate itself reveals an intricate and extensive network of hydrogen bonds. researchgate.net In this structure, staggered pairs of butane-1,4-diammonium cations form infinite columns that are surrounded by the sulfate anions, showcasing a self-assembled, templated arrangement. researchgate.net When present in a solution from which a metal sulfate is crystallizing, the butane-1,4-diammonium cation can act as a structure-directing agent. It can co-crystallize or modify the crystal habit of the metal sulfate by interacting with sulfate ions at the growing crystal faces, thereby controlling the final crystal morphology and properties.

Table 1: Crystallographic Data for Butane-1,4-diammonium Sulfate This interactive table summarizes the key crystal structure parameters for the compound.

Parameter Value Reference
Chemical Formula C₄H₁₄N₂²⁺ · SO₄²⁻ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pnma researchgate.net
a (Å) 10.0496 (5) researchgate.net
b (Å) 9.4186 (4) researchgate.net
c (Å) 8.8987 (4) researchgate.net
Volume (ų) 842.29 (7) researchgate.net

Supramolecular Recognition and Separation Technologies for Sulfate Anions

The selective binding of anions, particularly sulfate, from aqueous solutions is a significant challenge in environmental chemistry due to the high hydration energy of the sulfate anion. The principles demonstrated by the interaction between butane-1,4-diamine and sulfuric acid are foundational to the development of technologies for sulfate recognition and separation.

The butane-1,4-diammonium cation acts as a simple yet effective model for the design of more complex and selective sulfate receptors. The key feature is the presence of two positively charged ammonium (B1175870) groups separated by a flexible alkyl chain. This arrangement allows the cation to position its hydrogen-bond donors to match the geometry of the tetrahedral sulfate anion's hydrogen-bond acceptors. researchgate.net This multidentate interaction is a cornerstone of anion receptor chemistry. nih.govfrontiersin.org While simple diamines provide a basis, more sophisticated receptors for sulfate often incorporate functionalities like urea (B33335), squaramide, or guanidinium (B1211019) groups to enhance binding affinity and selectivity in competitive aqueous environments. nih.govrsc.orgnih.gov These advanced receptors build upon the fundamental principle of using multiple, geometrically organized hydrogen-bond donors to engage the target anion.

The selective interaction between the butane-1,4-diammonium cation and sulfate can be leveraged for separation through competitive crystallization. nih.gov When the diamine is introduced into a solution containing a mixture of anions (e.g., sulfate, chloride, nitrate), the strong and specific hydrogen bonding and electrostatic attractions preferentially drive the formation of the sparingly soluble butane-1,4-diammonium sulfate salt. This leads to its selective precipitation from the solution. This method has been demonstrated effectively with similar systems, such as bis-iminoguanidinium ligands, which can quantitatively remove sulfate from complex aqueous media like seawater through selective crystallization. nih.govornl.gov The efficiency of this process relies on the formation of a highly stable and insoluble crystal lattice, driven by the strong recognition between the organic cation and the sulfate anion. ornl.gov

Potential as Components in Crystal Engineering for Functional Materials

In the field of crystal engineering, molecules are used as building blocks, or "supramolecular synthons," to construct crystalline solids with desired structures and functions. The salt Sulfuric acid--butane-1,4-diamine (1/1) provides two such synthons: the linear, flexible butane-1,4-diammonium dication and the tetrahedral sulfate dianion.

The predictable and robust hydrogen-bonding network formed between these two ions makes them reliable components for designing multi-component crystals. researchgate.net The diammonium cation can link anionic species, while the sulfate anion can connect cationic components in multiple directions. By combining these ions with other molecular or ionic species, it is possible to engineer novel three-dimensional supramolecular structures. nih.gov This strategy can be used to create functional materials where the arrangement of components dictates the material's bulk properties, such as the organic-inorganic hybrid perovskites where the structure influences photophysical properties for applications in solar cells. nih.gov The strong intermolecular forces observed in the clustering of diamines with sulfuric acid further underscore the stability and predictability of these interactions, making them valuable for the rational design of new solid-state materials. nih.govhelsinki.fifigshare.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
Sulfuric acid--butane-1,4-diamine (1/1)
Butane-1,4-diammonium sulfate
Butane-1,4-diamine
Sulfuric acid
Butane-1,4-diammonium
Sulfate
Lead iodide

Future Research Directions and Unexplored Avenues

Investigation of Hydration Effects on Sulfuric acid--butane-1,4-diamine (1/1) Clusters

The presence of water is ubiquitous in the atmosphere and is known to play a significant role in the formation and stability of molecular clusters. rsc.org While the anhydrous sulfuric acid-diamine system has been studied, the influence of hydration on the sulfuric acid--butane-1,4-diamine (1/1) clusters remains a critical area for exploration. Future research should focus on how water molecules interact with these clusters and influence their thermodynamics and kinetics.

Key research questions to be addressed include:

How do water molecules bind to the sulfuric acid--butane-1,4-diamine (1/1) cluster?

What are the preferred hydration sites and the resulting hydrogen-bonding networks?

How does hydration affect the stability and atmospheric lifetime of these clusters?

What is the role of water in the proton transfer dynamics within the cluster?

Computational studies employing high-level quantum chemical methods can be utilized to investigate the structures and binding energies of hydrated clusters. au.dkacs.org Experimental techniques, such as mass spectrometry and infrared photodissociation spectroscopy, can provide valuable data to validate theoretical predictions and to understand the complex temperature dependence of hydration motifs. aip.org Understanding these hydration effects is essential for accurately modeling the contribution of butane-1,4-diamine to new particle formation in the atmosphere. The thermodynamics of water binding to such atmospheric clusters can be complex, and their study may reveal non-straightforward thermodynamic behaviors. aip.org

Exploration of Derivatives and Substituted Butane-1,4-diamines for Enhanced Properties

Computational studies have shown that modifications to the structure of diamines can significantly impact their ability to stabilize sulfuric acid clusters. nih.govacs.orghelsinki.fi For instance, elongating the carbon backbone from ethylenediamine (B42938) to butane-1,4-diamine has been found to further stabilize the complex formation with sulfuric acid. nih.govacs.orghelsinki.fi Moreover, dimethyl-substituted butane-1,4-diamine exhibits a remarkably favorable formation free energy when clustering with sulfuric acid, suggesting its potential as a key species in the initial steps of new particle formation. nih.govacs.orghelsinki.fiacs.org

This opens up a promising research direction focused on the systematic exploration of derivatives and substituted butane-1,4-diamines. Future studies could involve:

Synthesizing and characterizing a series of substituted butane-1,4-diamines with varying functional groups.

Investigating the impact of these substitutions on the basicity of the amine and the stability of the resulting sulfuric acid clusters.

Using computational screening to identify promising candidates with enhanced properties for specific applications.

The goal would be to tailor the properties of the resulting aminium sulfates for applications such as more efficient atmospheric nucleation agents or as building blocks for novel materials with specific structural or electronic properties.

In Situ Spectroscopic Studies of Formation and Transformation Processes

To gain a deeper understanding of the real-time formation and transformation of butane-1,4-diammonium sulfate (B86663) under atmospherically relevant conditions, in situ spectroscopic studies are essential. Techniques like Thermal Desorption Chemical Ionization Mass Spectrometry (TDCIMS) have been successfully used to observe aminium salts in atmospheric nanoparticles. pnas.orgnih.govresearchgate.net

Future research in this area could employ a suite of advanced spectroscopic methods to probe the entire process from initial molecular clustering to particle growth. Potential techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the vibrational modes of the reacting species and the formation of the aminium salt. mdpi.com

Raman Spectroscopy: To study the phase state and chemical composition of the forming particles, as it has been used to investigate the exchange reactions of amines in aminium sulfates. acs.org

Reflectance Spectroscopy: This technique has been used to study ammonium-bearing minerals and could be adapted to investigate the spectral features of butane-1,4-diammonium sulfate. mdpi.com

These in situ measurements would provide critical data on reaction kinetics, the influence of environmental factors like humidity and temperature, and the potential for phase transitions in the forming particles. acs.org

Development of Predictive Models for Crystal Growth and Polymorphism

The crystalline structure of butane-1,4-diammonium sulfate can significantly influence its physical and chemical properties. Developing predictive models for its crystal growth and polymorphism is a crucial step towards controlling these properties for specific applications. Crystal Structure Prediction (CSP) methods, which have become increasingly reliable, can be employed to explore the potential polymorphic landscape of this compound. nih.gov

Future modeling efforts should focus on:

Predicting Crystal Morphology: Utilizing models like the Bravais–Friedel–Donnay–Harker (BFDH) model and Attachment Energy (AE) models to predict the crystal habit under different conditions. mdpi.com

Simulating Crystallization Processes: Employing Metropolis Monte Carlo and molecular dynamics simulations to understand the crystallization process at a molecular level, as has been applied to other sulfuric acid-based systems. nih.gov

Investigating the Role of Solvents and Additives: Modeling how different solvents or the presence of impurities can influence crystal growth and lead to the formation of different polymorphs. mdpi.com

These predictive models, when combined with experimental validation, will provide a powerful tool for rational crystal engineering of butane-1,4-diammonium sulfate and related materials.

Integration of Butane-1,4-diammonium Sulfate Research with Emerging Fields

The significance of research on butane-1,4-diammonium sulfate extends beyond fundamental chemistry and into several emerging interdisciplinary fields. A key area for future integration is the field of atmospheric science and climate modeling. Aminium salts are now recognized as significant contributors to the growth of atmospheric nanoparticles, which can impact cloud formation and the Earth's climate. pnas.orgnih.govresearchgate.net

Future research should aim to:

Incorporate Butane-1,4-diammonium Sulfate into Atmospheric Models: The thermodynamic and kinetic data obtained from studies on this compound should be incorporated into regional and global climate models to better predict new particle formation events and their climatic implications. nih.govresearchgate.net

Explore Applications in Materials Science: The self-assembly properties of aminium sulfates could be harnessed in the bottom-up fabrication of novel nanomaterials with tailored optical, electronic, or catalytic properties.

Investigate Astrochemical Relevance: The presence of ammonium-bearing minerals on celestial bodies like Ceres suggests that aminium salts could be relevant in astrochemical environments. mdpi.com Future studies could explore the formation and stability of butane-1,4-diammonium sulfate under conditions relevant to planetary science.

By integrating research on this specific compound with broader scientific questions in emerging fields, a more holistic understanding of its importance and potential applications can be achieved.

Q & A

Q. How is the stoichiometry of the sulfuric acid--butane-1,4-diamine (1/1) complex determined experimentally?

To confirm the 1:1 stoichiometry, researchers typically use elemental analysis (CHNS/O), mass spectrometry, and X-ray crystallography. For instance, the molecular formula C₆H₁₂N₂O₈S₂ (molecular weight: 304.298 g/mol) indicates a 1:1 ratio between butane-1,4-diamine (C₄H₁₂N₂) and sulfuric acid (H₂SO₄) . Titration methods with standardized acid/base solutions can also validate protonation states.

Q. What characterization techniques confirm the structural integrity of this complex?

  • FTIR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and S=O vibrations (1050–1250 cm⁻¹) .
  • NMR : ¹H NMR detects amine proton environments (δ 1.5–2.5 ppm for CH₂ groups, δ 3.0–4.0 ppm for NH₂).
  • XRD : Confirms crystalline structure and hydrogen-bonding patterns between the diamine and sulfate ions .

Advanced Research Questions

Q. How do pH variations affect the stability and reactivity of sulfuric acid--butane-1,4-diamine complexes?

The compound decomposes under alkaline conditions (pH > 7) due to deprotonation of the sulfate group, releasing SO₄²⁻ and regenerating free diamine. At pH < 2, excessive protonation disrupts hydrogen bonding, reducing crystallinity. Stability studies via pH-dependent solubility (e.g., 5.03 g/L in water at pH 2.47) and thermal gravimetric analysis (decomposition at ~300°C) are critical .

Q. Reactivity Data :

ConditionObservation
pH 2.47 (20°C)Stable, aqueous solubility
pH > 7Degradation (NH₃ release)
Heating > 300°CToxic NOₓ/SOₓ emissions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies in NMR or FTIR spectra often arise from:

  • Solvent Effects : Polar solvents (DMSO) stabilize ionic interactions, altering peak splitting .
  • Hydration States : Anhydrous vs. hydrated forms show shifts in O–H stretches (e.g., 3400 cm⁻¹ for H₂O).
  • Impurity Interference : Trace solvents (acetone, ethanol) may mask signals; rigorous purification (recrystallization, HPLC) is advised .

Q. What computational methods predict the hydrogen-bonding network in this complex?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model interactions between the diamine’s NH₂ groups and sulfate’s O atoms. Molecular dynamics (MD) simulations assess solvent effects on stability. Experimental validation via XRD-derived bond lengths (e.g., S–O = 1.47 Å) ensures accuracy .

Q. How does the compound’s purity impact catalytic applications in organic synthesis?

Impurities (e.g., unreacted diamine or residual H₂SO₄) reduce catalytic efficiency in acid-mediated reactions. Purity is quantified via:

  • HPLC : >98% purity threshold for reproducible kinetics.
  • Karl Fischer Titration : Water content <0.5% prevents hydrolysis .

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